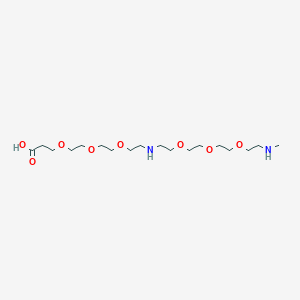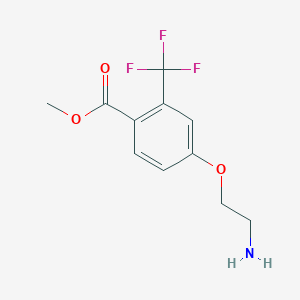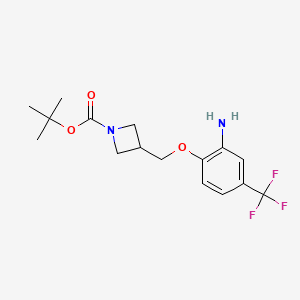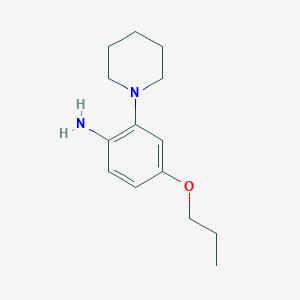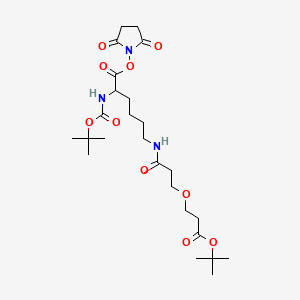
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester is a derivative of the amino acid lysine. It features a Boc-protected α-amine and an amido-PEG1-t-butyl ester on its ε-amine. This compound is often used in bioconjugation and PEGylation processes due to its ability to react with alcohols or amides, making it a versatile tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester typically involves the following steps:
Protection of the α-amine: The α-amine of lysine is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The ε-amine of lysine is modified with a PEG1-t-butyl ester.
Activation with NHS ester: The carboxylic acid group is activated using N-hydroxysuccinimide (NHS) ester to facilitate conjugation with other molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester undergoes several types of reactions:
Substitution reactions: The NHS ester group reacts with nucleophiles such as amines and alcohols.
Deprotection reactions: The Boc and t-butyl ester groups can be removed under acidic conditions to expose the reactive amine and carboxylic acid groups.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection of Boc and t-butyl ester groups.
Major Products
Applications De Recherche Scientifique
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of PEGylated proteins and peptides for various industrial applications
Mécanisme D'action
The mechanism of action of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-Lysine-NHS ester: Lacks the PEG1-t-butyl ester moiety.
N-Boc-N’-(PEG2-t-butyl ester)-L-Lysine-NHS ester: Contains a longer PEG chain.
N-Boc-N’-(PEG1-methyl ester)-L-Lysine-NHS ester: Features a different ester group.
Uniqueness
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester is unique due to its specific combination of protective groups and PEGylation, which provides enhanced solubility and stability, making it particularly useful in bioconjugation and drug delivery applications .
Propriétés
Formule moléculaire |
C25H41N3O10 |
|---|---|
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoylamino]hexanoate |
InChI |
InChI=1S/C25H41N3O10/c1-24(2,3)36-21(32)13-16-35-15-12-18(29)26-14-8-7-9-17(27-23(34)37-25(4,5)6)22(33)38-28-19(30)10-11-20(28)31/h17H,7-16H2,1-6H3,(H,26,29)(H,27,34) |
Clé InChI |
QSTBSFCKUSWTKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
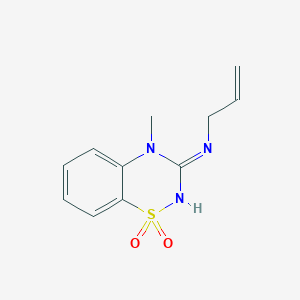

![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)
